N-[(furan-2-yl)methyl]-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
Description
This compound features a pyrazolo[3,4-d]pyridazine core substituted with a phenyl group at position 1, a methyl group at position 4, and a ketone at position 5. Its synthesis likely involves N-alkylation of a pyridazinone precursor with a furan-containing amine, as seen in analogous reactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-13-16-11-21-24(14-6-3-2-4-7-14)18(16)19(26)23(22-13)12-17(25)20-10-15-8-5-9-27-15/h2-9,11H,10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGAUEQGESGERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyridazin-6-yl core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.
Acetamide formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyridazin-6-yl core can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biology: It can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Cores
a) Pyrazolo-Pyridine-N-Acetamide Derivatives ()
- Example: 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c) Core: Pyrazolo[3,4-b]pyridine (vs. pyrazolo[3,4-d]pyridazine in the target compound). Substituents: 4-chlorophenyl at pyridine, methoxyphenyl on acetamide (vs. furan-2-ylmethyl). Synthesis: Reacted pyrazolo-pyridinone with substituted anilides using K₂CO₃/DMF (15–24 hours, room temperature) . Key Data:
- IR: 3329 cm⁻¹ (NH), 1682 cm⁻¹ (C=O).
- MP: 209–211°C; Yield: Not specified.
b) Furan-Containing Piperazine Derivatives ()
- Example : N-(((3S,3aS)-7-(4-(furan-2-ylmethyl)piperazin-1-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (22).
c) Pyridazinone-Hydrazone Derivatives ()
- Example: Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates (5a-j). Core: Dihydro-4H-pyridazinone (vs. fully aromatic pyridazine). Substituents: p-tolyl on pyridazine, alkanoate esters (vs. furan-2-ylmethyl).
Physicochemical and Spectral Properties
Substituent Effects on Bioactivity and Solubility
- Electron-Withdrawing Groups (e.g., NO₂ in 4h): Increase lipophilicity but may reduce solubility. The nitro group in 4h contributes to a higher melting point (231–233°C) compared to methoxy-substituted 4c (209–211°C) .
Key Research Findings and Gaps
- Structural Uniqueness: The pyrazolo[3,4-d]pyridazine core distinguishes the target compound from pyrazolo-pyridines () and dihydro-pyridazinones ().
- Synthetic Challenges : Longer reaction times (~24 hours) compared to one-pot azide couplings () suggest optimization opportunities.
- Data Gaps : Biological activity data (e.g., IC₅₀, binding affinity) for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
N-[(furan-2-yl)methyl]-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a furan ring and a pyrazolo[3,4-d]pyridazin core, which contribute to its unique pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
IUPAC Name
The IUPAC name of the compound is:
N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that derivatives containing the pyrazolo moiety demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown inhibition against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.39 µM to 49.85 µM .
- Anti-inflammatory Properties : The compound's structure may also confer anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
- Enzyme Inhibition : The mechanism of action involves inhibition of specific enzymes related to cancer progression and inflammation, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo family:
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| Compound 1 | MCF7 | Anticancer | 0.39 |
| Compound 2 | A549 | Anticancer | 26 |
| Compound 3 | HepG2 | Cytotoxicity | 3.25 |
| Compound 4 | HCT116 | Cytotoxicity | 0.01 |
These findings indicate a promising avenue for the development of new therapeutic agents based on the structure of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo Core : Achieved through cyclization of hydrazine derivatives with diketones.
- Furan Ring Introduction : Utilizes Friedel-Crafts alkylation with furan.
- Acetamide Formation : Finalized by acylation with acetic anhydride or acetyl chloride .
Chemical Reactivity
The compound can undergo various chemical transformations:
- Oxidation : The furan ring can be oxidized to yield furanones.
- Reduction : Reduction of the carbonyl group in the pyrazolo core can produce alcohols.
- Substitution Reactions : The acetamide group is susceptible to nucleophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
